6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C17H17N7O and its molecular weight is 335.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves microwave irradiative cyclocondensation techniques. These compounds are characterized using IR, H-NMR, and mass spectroscopic studies, highlighting their potential for further chemical transformation and analysis. Such processes are crucial for the development of compounds with specific biological activities (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Applications
Novel pyrazole derivatives, including those similar in structure to the compound , have shown significant antimicrobial and anticancer activities. These derivatives are synthesized from precursor compounds through specific reactions characterized by spectral data analysis. Among these, certain compounds have demonstrated higher anticancer activity than standard drugs, such as doxorubicin, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-inflammatory and Analgesic Activities
Pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These studies suggest that the presence of specific substituents on the phenyl ring at the C6 position of amino pyrimidine plays a significant role in the biological activities of these compounds (Antre et al., 2011).
Biological Activity of Pyrazolo[3,4-d]pyrimidine Ribonucleosides
Research into 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides has explored their potential biological activities. These studies involve high-temperature glycosylation reactions and subsequent structural analyses through spectral studies. Some derivatives, such as guanosine analogues, have shown significant activity against viruses and tumor cells, underscoring the therapeutic potential of these compounds (Petrie et al., 1985).
Properties
IUPAC Name |
6-(5-amino-3-methylpyrazol-1-yl)-1-(2,3-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-9-5-4-6-13(11(9)3)23-15-12(8-19-23)16(25)21-17(20-15)24-14(18)7-10(2)22-24/h4-8H,18H2,1-3H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTALICCJIVVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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